6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-14-28-21(23-15)13-27-19-6-3-16(4-7-19)22(25)24-10-9-17-11-20(26-2)8-5-18(17)12-24/h3-8,11,14H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQCHXCQONXQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoyl group and the tetrahydroisoquinoline core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Neuropharmacology
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant potential as multi-target directed ligands (MTDLs) for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit key enzymes involved in neurotransmitter degradation makes it a candidate for enhancing cognitive function.
Case Study: Inhibition of Acetylcholinesterase
A related study demonstrated that compounds with similar structures showed potent inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving memory and cognitive functions in patients with Alzheimer's disease .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have reported that derivatives similar to 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. These studies utilized assays to measure cell viability and apoptosis rates .
Enzyme Inhibition Studies
The compound's structural features suggest potential as an inhibitor for several enzymes beyond AChE. For instance, investigations into its effect on monoamine oxidase (MAO) have shown promising results in modulating neurotransmitter levels.
Table: Inhibitory Potency Against Enzymes
Mechanism of Action
The mechanism of action of 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The thiazole ring and benzoyl group are known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues of Tetrahydroisoquinoline Derivatives
(a) Benzothiazole–Isoquinoline Hybrids
describes compounds (4k–4p) with benzothiazole-isoquinoline scaffolds. Key comparisons:
| Property | Target Compound* | Compound 4k (R = 5-OMe) | Compound 4l (R = 6-OMe) | Compound 4n (R = 6-NO₂) |
|---|---|---|---|---|
| Core Structure | Tetrahydroisoquinoline | Benzothiazole | Benzothiazole | Benzothiazole |
| Substituents | Thiazole-methoxybenzoyl | Methoxy at C5 | Methoxy at C6 | Nitro at C6 |
| Melting Point (°C) | Not reported | 240.6 | 245.2 | 260.1 |
| HPLC Purity (%) | Not reported | 94.8 | 92.3 | 90.8 |
*Structural differences in the core (tetrahydroisoquinoline vs. The thiazole substituent in the target compound may enhance π-π stacking compared to nitro or methoxy groups in 4k–4p .
(b) Salts and Derivatives with Modified Substituents
and highlight salts and derivatives with varied substituents:
- 6-Methoxy-THIQ hydrochloride (): The hydrochloride salt (Similarity: 0.96) exhibits higher solubility than the free base, a critical factor in bioavailability .
Thiazole-Containing Analogues
(a) 4-{[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amino}benzoic acid ()
- Structure: A thiazole-ethylamino group linked to benzoic acid.
- Comparison : The target compound’s thiazolylmethoxybenzoyl group provides greater steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
(b) Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate ()
- Structure : A thiazole with ester and hydroxyphenyl groups.
Biological Activity
6-Methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent studies and research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core substituted with a methoxy group and a thiazole moiety. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with biological targets due to the presence of heteroatoms and functional groups.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole and isoquinoline exhibit significant antimicrobial properties. The compound's thiazole component is particularly relevant, as thiazole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low micromolar range .
| Compound | MIC (μM) | Inhibition (%) |
|---|---|---|
| 6-Methoxy-Tetrahydroisoquinoline | 5.0 | 95 |
| Standard Drug (Isoniazid) | 0.2 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits cancer cell proliferation effectively. A related study highlighted the mechanism of action involving the inhibition of tubulin polymerization, which is crucial for cancer cell division .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Melanoma | 50 | Tubulin polymerization inhibition |
| Prostate Cancer | 30 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features. Modifications in the methoxy and thiazole groups significantly affect its potency. A systematic SAR analysis revealed that substituents on the benzoyl moiety enhance binding affinity to target proteins associated with disease pathways .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that compounds structurally related to this compound exhibited strong activity against resistant strains of bacteria. The study reported an MIC value significantly lower than traditional antibiotics .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of similar compounds indicated that they effectively induced apoptosis in cancer cells through caspase activation pathways. This suggests a multi-faceted approach to cancer treatment involving both direct cytotoxic effects and modulation of cell survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
